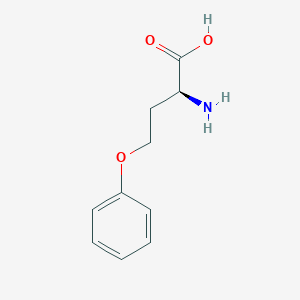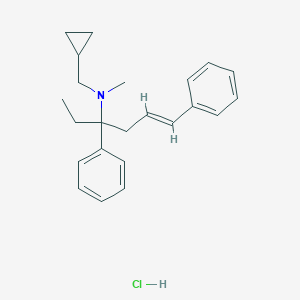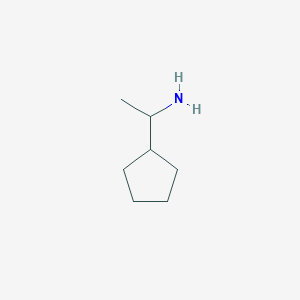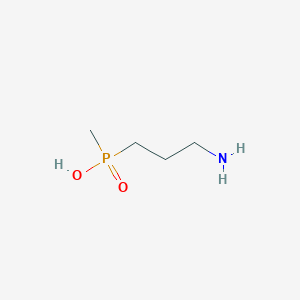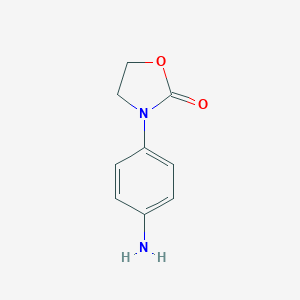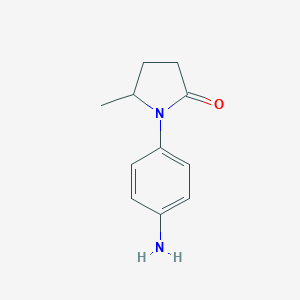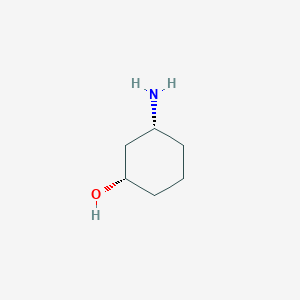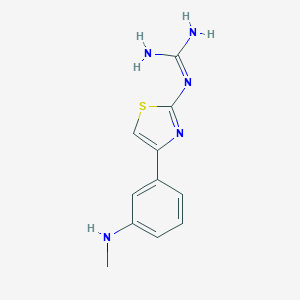
2-Guanidino-4-(3-methylamino-phenyl)-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Guanidino-4-(3-methylamino-phenyl)-thiazole, also known as GMCT, is a synthetic compound that has been widely studied for its potential applications in the field of biomedical research. This molecule belongs to the family of guanidine derivatives, which are known to exhibit a wide range of biological activities.
Mechanism Of Action
The exact mechanism of action of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting the activity of MMPs, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may prevent the spread of cancer cells and reduce tumor growth.
Biochemical And Physiological Effects
2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests that 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may have a protective effect against oxidative stress, which is known to play a role in the development of many diseases, including cancer and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. One area of interest is the development of new cancer therapies based on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. Researchers are also interested in exploring the neuroprotective effects of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of new synthetic methods for 2-Guanidino-4-(3-methylamino-phenyl)-thiazole that may improve its solubility and other properties. Overall, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is a promising compound that has the potential to make a significant contribution to the field of biomedical research.
Synthesis Methods
The synthesis of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole involves the reaction of 3-methyl-4-nitroaniline with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The amine is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide to yield 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. The purity of the final product can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
88541-11-1 |
|---|---|
Product Name |
2-Guanidino-4-(3-methylamino-phenyl)-thiazole |
Molecular Formula |
C11H13N5S |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-[4-[3-(methylamino)phenyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H13N5S/c1-14-8-4-2-3-7(5-8)9-6-17-11(15-9)16-10(12)13/h2-6,14H,1H3,(H4,12,13,15,16) |
InChI Key |
FWRFJIGHPFOHHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Canonical SMILES |
CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
synonyms |
[4-[3-(Methylamino)phenyl]-2-thiazolyl]guanidine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
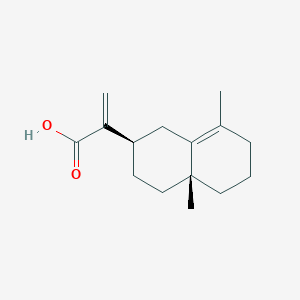
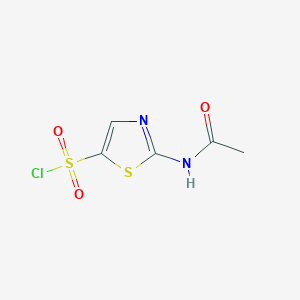
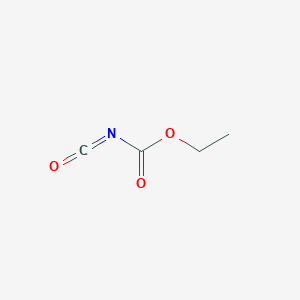
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)
